1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Regioisomerism Structural confirmation Procurement quality control

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1020238-82-7, molecular formula C17H13ClN2O2, MW 312.75) is an N-substituted 1H-pyrazole-5-carboxylic acid derivative supplied exclusively through the Sigma-Aldrich AldrichCPR collection (catalog JRD0230) as a solid-form screening compound for early discovery research. The pyrazole core bears a 4-chlorobenzyl substituent at N1, a phenyl group at C3, and a free carboxylic acid at C5.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
CAS No. 1020238-82-7
Cat. No. B6323335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
CAS1020238-82-7
Molecular FormulaC17H13ClN2O2
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22)
InChIKeyXYVZCWIBFHZVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1020238-82-7): Procurement-Relevant Identity and Class Profile


1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1020238-82-7, molecular formula C17H13ClN2O2, MW 312.75) is an N-substituted 1H-pyrazole-5-carboxylic acid derivative supplied exclusively through the Sigma-Aldrich AldrichCPR collection (catalog JRD0230) as a solid-form screening compound for early discovery research . The pyrazole core bears a 4-chlorobenzyl substituent at N1, a phenyl group at C3, and a free carboxylic acid at C5. Sigma-Aldrich does not collect analytical data for AldrichCPR products and sells them 'as-is,' placing the burden of identity confirmation and purity assessment on the buyer . The compound belongs to a scaffold class implicated in agrochemical anthranilamide insecticide synthesis and is structurally related to pyrazole-based kinase inhibitor and GPCR ligand chemotypes . Despite its membership in a therapeutically relevant chemical space, published primary research data specific to this exact compound remain sparse.

Why 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Cannot Be Interchanged with In-Class Analogs


Within the C17H13ClN2O2 pyrazole carboxylic acid family, regioisomeric identity is the primary barrier to generic substitution. The target compound positions the carboxylic acid at C5 of the pyrazole ring, with the 4-chlorobenzyl group at N1 and phenyl at C3. Its closest Sigma-Aldrich catalog neighbor, 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (JRD0089, CAS 1020236-01-4), is a regioisomer that swaps the carboxylic acid to C3 and repositions the chlorophenyl group to C5 while carrying an unsubstituted benzyl at N1 . This regioisomeric exchange fundamentally alters hydrogen-bonding geometry, molecular electrostatic potential surfaces, and recognition by biological targets—variations of a single atom's position in pyrazole regioisomers are well-documented to produce order-of-magnitude differences in target binding affinity . Furthermore, the 5-carboxylic acid position is mechanistically critical for the carboxylation-based synthetic route to anthranilamide pesticides described in patent US20160096819A1, whereas 3-carboxylic acid regioisomers are chemically inaccessible through this pathway . Simply substituting a 3-carboxylic acid or 4-carboxylic acid analog would yield a different chemical entity with unvalidated biological and synthetic behavior.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid vs. Closest Analogs


Regioisomeric Identity Confirmation: Carboxylic Acid at C5 vs. C3 Defines Distinct Chemical Entity from JRD0089

The target compound (JRD0230) and its closest Sigma-Aldrich analog (JRD0089) are constitutional isomers sharing the identical molecular formula C17H13ClN2O2 and molecular weight (312.75) but differing in the ring position of the carboxylic acid and the placement of the chloro substituent. JRD0230 carries COOH at pyrazole C5, 4-chlorobenzyl at N1, and phenyl at C3 (SMILES: OC(=O)c1cc(nn1Cc2ccc(Cl)cc2)-c3ccccc3; InChI Key: XYVZCWIBFHZVES-UHFFFAOYSA-N) . JRD0089 carries COOH at pyrazole C3, benzyl at N1, and 4-chlorophenyl at C5 (SMILES: OC(=O)c1cc(-c2ccc(Cl)cc2)n(Cc3ccccc3)n1; InChI Key: GUYHUCPHAZNXCB-UHFFFAOYSA) . These represent fundamentally distinct connectivity, not merely substituent variation. The structural assignment of the JRD0230 scaffold is independently corroborated by single-crystal X-ray diffraction of its ethyl ester derivative (CCDC 872612), which confirms the 5-carboxylate connectivity and reveals dihedral angles of 6.97° and 79.25° between the pyrazole ring and the phenyl/chlorophenyl rings respectively .

Regioisomerism Structural confirmation Procurement quality control

Procurement Cost Differentiation: JRD0230 Offers ~13% Lower Unit Cost Than Regioisomeric Comparator JRD0089

Commercial pricing data from the same authorized distributor shows that the target compound JRD0230 is priced at $277.00 per gram, while its closest regioisomeric comparator JRD0089 is priced at $320.00 per gram—a $43.00 (13.4%) difference per unit . Both are AldrichCPR products sold with the same 'as-is' disclaimer and without analytical data. For screening library procurement where multiple compounds from the same scaffold class are being acquired, this differential can translate to meaningful budget savings when scaled across multiple grams or multiple analogs.

Procurement economics Screening library budget Cost-per-compound optimization

Crystallographic Characterization: Ethyl Ester Derivative Provides Validated Structural Model Unavailable for Comparator JRD0089

The ethyl ester of the target compound, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (C19H17ClN2O2), has been characterized by single-crystal X-ray diffraction at 298 K, with data deposited as CCDC 872612 . The structure refined to R = 0.039 (wR = 0.107) with 2554 independent reflections having I > 2σ(I), confirming the 5-carboxylate connectivity unambiguously. Key crystallographic parameters: triclinic, space group P1, a = 8.1815 Å, b = 10.4039 Å, c = 11.0969 Å, α = 109.981°, β = 90.107°, γ = 104.046°, V = 857.43 ų, Z = 2. The pyrazole ring makes dihedral angles of 6.97° (with phenyl) and 79.25° (with chlorophenyl), defining the 3D conformational preference of this scaffold . The compound was synthesized in 82% yield via alkylation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene and screened for anticancer activity, where it was found to be inactive . In contrast, no crystallographic data are publicly available for the regioisomeric comparator JRD0089 or its ester derivatives. This crystallographic validation provides researchers with a reliable starting model for molecular docking, pharmacophore modeling, and structure-based design using the JRD0230 scaffold.

X-ray crystallography Structural biology support Molecular modeling

Synthetic Tractability: 5-Carboxylic Acid Position Enables Direct Carboxylation Route to Anthranilamide Pesticide Precursors

Patent US20160096819A1 describes a process for preparing N-substituted 1H-pyrazole-5-carboxylic acid compounds via magnesium-mediated deprotonation at the pyrazole 5-position followed by carboxylation with CO₂, achieving ≥80% deprotonation efficiency . These 5-carboxylic acid intermediates are then converted to acid chlorides and coupled to anthranilamide derivatives to yield insecticides disclosed in WO 01/70671, WO 03/015518, and related patents . The target compound, bearing the carboxylic acid at the 5-position, is structurally congruent with this patented synthetic pathway. Regioisomeric 3-carboxylic acid pyrazoles (such as JRD0089) cannot directly access this carboxylation route because the C5 position—not C3—is the site of magnesium-mediated deprotonation in the patented process. Additionally, the target compound's free carboxylic acid makes it a direct substrate for acid chloride formation, whereas ester analogs (e.g., the ethyl or methyl ester derivatives) require an additional hydrolysis step before entering this pathway.

Agrochemical synthesis Anthranilamide insecticides Carboxylation chemistry

Negative Anticancer Screening Result: Ethyl Ester Derivative Found Inactive, Informing Triage Decisions for Oncology Screening Campaigns

The ethyl ester derivative of the target compound, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, was explicitly screened for anticancer activity and reported as 'found to be inactive' . While this is a single-assay negative result and does not preclude activity in other cancer models or against other target classes, it provides an actionable data point for triage: research groups focused specifically on anticancer screening may deprioritize this scaffold, whereas groups exploring other therapeutic areas (e.g., agrochemicals, anti-inflammatory, or GPCR modulation) can proceed without concern about this negative finding. No comparable screening data are publicly available for the regioisomeric comparator JRD0089 or for the free acid form JRD0230 itself.

Anticancer screening Triage decision support Negative data utilization

Physicochemical Differentiation: Distinct Hydrogen-Bonding Capacity and Lipophilicity Profile vs. 3-Carboxylic Acid and Ester Analogs

The free carboxylic acid at C5 confers a hydrogen-bond donor and acceptor capable of forming intermolecular C—H···O hydrogen bonds in the solid state, as observed in the crystal structure of the ethyl ester derivative . The 4-chlorobenzyl N1 substituent contributes approximately +0.71 to the calculated logP versus an unsubstituted benzyl analog (based on the π-value of aromatic chlorine), while the free COOH at C5 contributes a −0.67 logD shift at pH 7.4 relative to the methyl ester (estimated from carboxylic acid vs. methyl ester ΔlogP). The target compound is classified as Acute Tox. 4 Oral (H302) and WGK 3 (highly hazardous to water) under GHS . Its regioisomeric comparator JRD0089 carries an additional H319 hazard statement (serious eye irritation) not listed for JRD0230 . These differences in hazard profile, hydrogen-bonding capacity, and ionization state (free acid vs. ester) mean that the target compound will exhibit measurably different solubility, permeability, and formulation behavior from its ester prodrugs and 3-carboxylic acid regioisomers.

Physicochemical properties Drug-likeness Formulation compatibility

Highest-Confidence Application Scenarios for 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Based on Verified Evidence


Agrochemical Lead Discovery: Anthranilamide Insecticide Precursor Synthesis

The target compound's 5-carboxylic acid position directly maps onto the synthetic route described in US20160096819A1, where N-substituted 1H-pyrazole-5-carboxylic acids are converted to acid chlorides and coupled to anthranilamide derivatives to yield insecticides . Researchers pursuing novel anthranilamide-based crop protection agents should select JRD0230 over 3-carboxylic acid or ester analogs to minimize synthetic step count. The 82% synthetic yield reported for the ethyl ester suggests the scaffold is synthetically accessible at reasonable efficiency.

Structure-Based Drug Design and Computational Chemistry Campaigns

The availability of high-quality crystallographic coordinates (CCDC 872612, R = 0.039) for the ethyl ester derivative provides an experimentally validated starting geometry for molecular docking, pharmacophore modeling, and QSAR studies. Research groups performing virtual screening or structure-guided optimization of pyrazole-based ligands can use these coordinates immediately, avoiding the weeks-to-months timeline and cost of de novo crystallization. The defined dihedral angles (6.97° and 79.25°) between the pyrazole core and its aromatic substituents provide conformational restraints for ligand alignment.

Diversity-Oriented Screening Library Construction with Budget Constraints

For high-throughput screening (HTS) library assembly, JRD0230 offers a $43.00/g cost advantage over its closest regioisomeric analog JRD0089 . When procuring a panel of pyrazole carboxylic acid analogs for scaffold-hopping or SAR-by-catalog approaches, selecting JRD0230 over JRD0089 for the 5-carboxylic acid representative yields measurable budget savings without sacrificing scaffold diversity. However, users must account for the AldrichCPR 'as-is' disclaimer and perform independent identity/purity verification .

Triage-Informed Oncology Screening Program Decision Support

The documented negative anticancer screening result for the ethyl ester derivative provides a data-driven rationale for deprioritizing this scaffold in oncology-focused screening cascades. Groups exploring non-oncology indications—such as anti-inflammatory, GPCR modulation, or agrochemical applications—can use this negative result to justify their orthogonal therapeutic hypotheses. The absence of published biological data for the free acid form (JRD0230) itself leaves open the possibility of divergent activity for the hydrolyzed compound.

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.